molecular formula C10H12N2O B1462832 2-(2-Methoxyethyl)-1H-benzo[d]imidazole CAS No. 84700-32-3

2-(2-Methoxyethyl)-1H-benzo[d]imidazole

Cat. No. B1462832
CAS RN: 84700-32-3
M. Wt: 176.21 g/mol
InChI Key: ZXZMNNDOMUGBJS-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are significant nitrogen-containing heterocycles, widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .


Synthesis Analysis

The synthesis of imidazole-based compounds has seen recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole and benzimidazole consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring . The crystal structures of these compounds share the same topologies as those found in aluminosilicate zeolites .


Chemical Reactions Analysis

Imidazole compounds have been involved in various chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .


Physical And Chemical Properties Analysis

Imidazole and its derivatives exhibit diverse range of physical and chemical properties due to their similarities with many natural and synthetic molecules with known biological activities .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, are integral in the synthesis of functional molecules utilized in everyday applications. The regiocontrolled synthesis of substituted imidazoles allows for the creation of compounds with specific properties, which can be tailored for use in materials science, pharmaceuticals, and industrial chemistry .

Medicinal Chemistry

The imidazole scaffold is a versatile structure in pharmaceutical chemistry due to its broad spectrum of biological activities. It has been used to develop compounds with antifungal, antibacterial, and antiprotozoal properties. The unique structure of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole makes it a candidate for creating new medicinal molecules with improved efficacy and reduced side effects .

Material Science

In material science, imidazole derivatives have applications in creating nonlinear optical materials. The electron-rich nature of the imidazole ring contributes to the nonlinearity of these materials, which are essential for various optical applications, including laser technology and telecommunications .

Catalysis

Certain imidazole derivatives serve as catalysts in synthetic chemistry. They can facilitate a range of reactions, including polymerizations and organic transformations, due to their ability to stabilize transition states and intermediate compounds .

Antithrombogenic Surfaces

Poly(2-Methoxyethyl Acrylate) (PMEA), which shares a functional group with 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, has been used to create antithrombogenic surfaces. These surfaces mimic the inner lining of blood vessels and prevent platelet adhesion, which is crucial in the development of artificial blood vessels and medical implants .

Biocompatible Materials

The methoxyethyl group in 2-(2-Methoxyethyl)-1H-benzo[d]imidazole contributes to biocompatibility, making derivatives of this compound suitable for creating biocompatible materials. These materials have applications in medical devices and implants, where compatibility with biological tissues is essential .

Antisense Therapeutics

2’-O-(2-Methoxyethyl)-RNA, a related compound, has shown improved properties for use in antisense therapeutics. These include enhanced nuclease resistance, increased RNA affinity, and reduced toxicity. By extension, 2-(2-Methoxyethyl)-1H-benzo[d]imidazole could be explored for similar applications in gene therapy and molecular medicine .

Drug Development and Toxicology

The structural features of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole make it a valuable scaffold in drug development. Understanding its toxicological properties is crucial for developing new drugs with optimized pharmacokinetic properties and clinical efficacy in specific disease areas .

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole is the human transmembrane protease serine 6 . This protease plays a crucial role in iron homeostasis and erythropoiesis .

Mode of Action

2-(2-Methoxyethyl)-1H-benzo[d]imidazole is an imidazole derivative that appears to depress central nervous system (CNS) function via GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .

Biochemical Pathways

The imidazole group is a key component of many biochemical pathways. For instance, it is a part of the side-chain of the amino acid histidine, which is frequently found in the catalytic site of enzymes . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Pharmacokinetics

The pharmacokinetics of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole involve its cellular uptake, which is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of antisense oligonucleotides (ASOs) to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes .

Result of Action

The molecular and cellular effects of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole’s action are largely dependent on its interaction with its targets. For instance, its interaction with the GABA A receptor can lead to CNS depression . Furthermore, its specific interaction with human transmembrane protease serine 6 can have implications in the treatment of β-thalassemia .

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole can be influenced by various environmental factors. For instance, the presence of the NO2 group in 2-Nitroimidazole, a derivative of imidazole, makes it a radiosensitizing compound in hypoxic tumors . Additionally, the type of anion in imidazolium ionic liquids can influence its thermal stability .

Safety and Hazards

Imidazole compounds can be hazardous. For instance, 2-Methylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This is due to their enormous medicinal value and the potential for the development of new drugs .

properties

IUPAC Name

2-(2-methoxyethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-7-6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZMNNDOMUGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.17 g (29.3 mmols) of o-phenylenediamine, 3.75 g (36.0 mmols) of 3-methoxypropionic acid [J. Am. Chem. Soc., 70, 1004 (1948)]and 32 ml of a 4 normal aqueous hydrochloric acid solution was heated under reflux for 14 hours. After cooling, the mixture was neutralized with a 28-30% aqueous ammonia solution. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =20/1) to afford 4.74 g (yield: 92%) of 2-(2-methoxyethyl)benzimidazole.
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3.17 g
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(1948)]and
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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